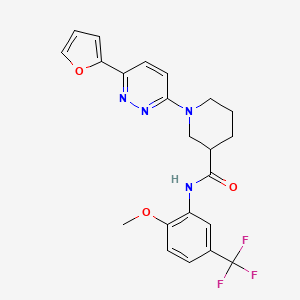![molecular formula C20H33FO4Si B2489654 [(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol CAS No. 1523530-54-2](/img/structure/B2489654.png)
[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including protection, polymerization, and functionalization. Hirao et al. (1993) described the anionic polymerization behaviors of styrene derivatives with hydroxy functions protected with tert-butyldimethylsilyl groups, providing a foundation for understanding the synthetic approach toward similar structures (Hirao, Kitamura, Takenaka, & Nakahama, 1993). Additionally, Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldimethylsilyl)oxy-3-fluorobenzyl group, showcasing methods for its introduction and cleavage, relevant to the synthesis of our compound of interest (Crich, Li, & Shirai, 2009).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Studies on related compounds, such as those by Mann and Weymouth-Wilson (2003), who examined the photoinduced addition of methanol to similar structures, provide insight into the molecular framework and potential reactive sites of our compound (Mann & Weymouth-Wilson, 2003).
Chemical Reactions and Properties
The chemical reactivity of a compound is defined by its functional groups and molecular structure. Doyle et al. (1990) discussed the catalysis of silane alcoholysis, highlighting the selectivity and reactivity trends in the presence of various catalysts, which might be applicable to the tert-butyldimethylsilyl group in our compound (Doyle, High, Bagheri, Pieters, Lewis, & Pearson, 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are influenced by molecular structure. While specific data on our compound might not be directly available, related research offers a comparative perspective. For example, the study of cyclodextrin derivatives for gas chromatographic separation of enantiomers by Takahisa and Engel (2005) can provide insights into the influence of similar structural features on physical properties (Takahisa & Engel, 2005).
Applications De Recherche Scientifique
Stereoselective Synthesis
This compound has been utilized in stereoselective synthesis processes. For instance, it has been involved in the stereoselective synthesis of optically active methylene lactone, a key intermediate for the synthesis of 1,2-oxidized furofuran lignan from L-glutamic acid (Yamauchi et al., 1999). Similarly, it was synthesized from (R)-1-phenylethylamine and used as a catalyst for the enantioselective epoxidation of α,β-enones (Lu et al., 2008).
Chemical Transformations and Catalysis
The compound has also been used in various chemical transformations and as a catalyst. For example, it was involved in the improved synthesis of optically active methylene lactone by direct α-methylenation to butanolide (Yamauchi et al., 2000). Moreover, it has been used in the development of a novel, highly efficient and selective desilylating method for trialkylsilyl ethers (Lee et al., 1998).
Polymer Chemistry
In the field of polymer chemistry, this compound has been utilized for the synthesis of polymers and for studying the properties of polymer materials. For example, it has been part of the study on the protection and polymerization of functional monomers (Mori et al., 1994), as well as in the synthesis of water-soluble polymethacrylates by living anionic polymerization (Ishizone et al., 2003).
Propriétés
IUPAC Name |
[(1R,2R,3S,4S)-2-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33FO4Si/c1-20(2,3)26(5,6)25-19-15(12-22)11-17(18(19)21)24-13-14-7-9-16(23-4)10-8-14/h7-10,15,17-19,22H,11-13H2,1-6H3/t15-,17+,18+,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSFSOJROHSQG-XGXHKWSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(CC(C1F)OCC2=CC=C(C=C2)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](C[C@@H]([C@@H]1F)OCC2=CC=C(C=C2)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33FO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

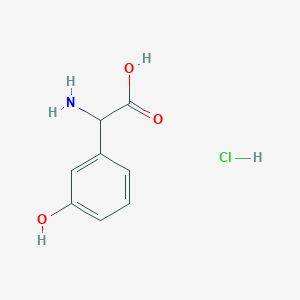
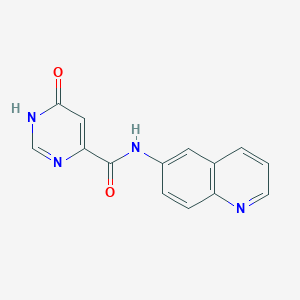
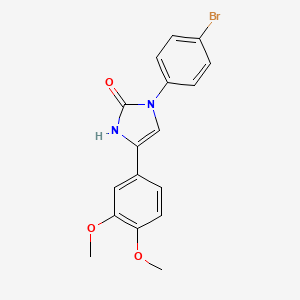

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)
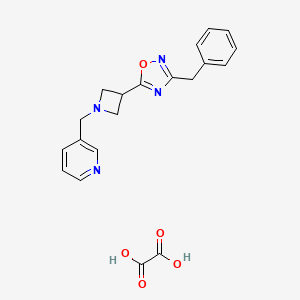
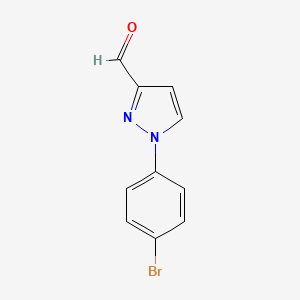
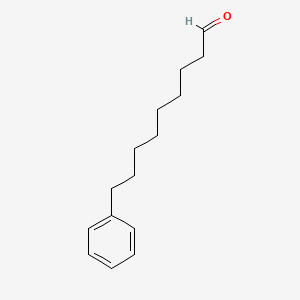
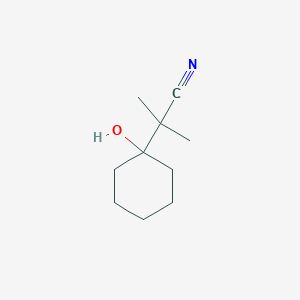
![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)
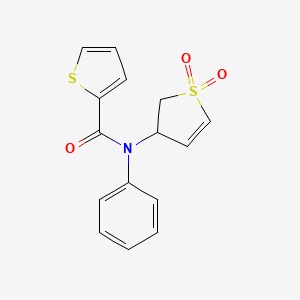
![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)
